molecular formula C8H8O2S B11717620 3-Thiophen-3-ylbut-2-enoic acid

3-Thiophen-3-ylbut-2-enoic acid

Cat. No.: B11717620
M. Wt: 168.21 g/mol
InChI Key: JMYHFMLJXLCSJG-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)but-2-enoic acid is an organic compound with the molecular formula C8H8O2S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)but-2-enoic acid can be achieved through several methods. One common approach involves the condensation of thiophene-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of thiophene-3-boronic acid and an appropriate alkyne under palladium-catalyzed coupling conditions.

Industrial Production Methods

Industrial production of 3-(thiophen-3-yl)but-2-enoic acid typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated butanoic acid derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)but-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)but-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-(Thiophen-2-yl)acetic acid

Uniqueness

3-(Thiophen-3-yl)but-2-enoic acid is unique due to the presence of both a thiophene ring and a butenoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-thiophen-3-ylbut-2-enoic acid

InChI

InChI=1S/C8H8O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)

InChI Key

JMYHFMLJXLCSJG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CSC=C1

Origin of Product

United States

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